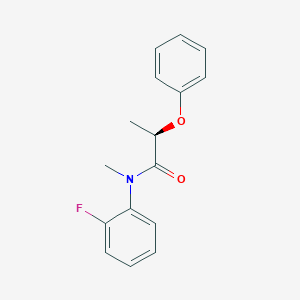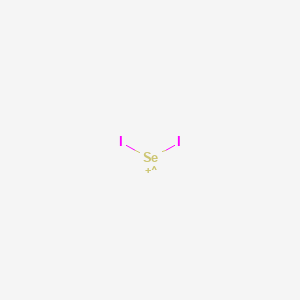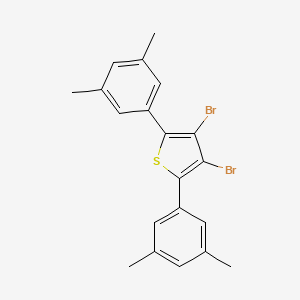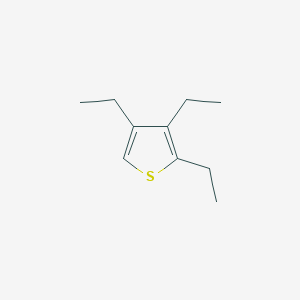
Ethyl 3-phenylpropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-phenylpropyl phosphate is an organic compound with the molecular formula C11H16O4P It is a phosphate ester, which means it contains a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpropyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenylpropyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the use of ethyl bromoacetate as a mediator. This method is efficient and can be conducted under mild conditions without the need for a metal catalyst or oxidant .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-phenylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate ester into phosphonates or phosphinates.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphonates or phosphinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-phenylpropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of ethyl 3-phenylpropyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the structure and function of naturally occurring phosphate esters. This allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 3-phenylpropyl phosphate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Phosphonates: Compounds containing a phosphorus-carbon bond, used in agriculture and medicine.
This compound is unique due to its specific structure, which combines the properties of both esters and phosphates.
Propiedades
Número CAS |
874181-02-9 |
|---|---|
Fórmula molecular |
C11H16O4P- |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
ethyl 3-phenylpropyl phosphate |
InChI |
InChI=1S/C11H17O4P/c1-2-14-16(12,13)15-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,12,13)/p-1 |
Clave InChI |
MEVGXDKUAKIUGO-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)([O-])OCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)


![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)

